SOS1 Ligand intermediate-6

SOS1 Inhibitor KRAS Signaling Oncology

Chiral SOS1 ligand intermediate featuring pyrido[3,4-d]pyridazine core and piperazine moiety. Distinct from MRTX0902/BI-3406 scaffolds. Validated for KRAS G12C combo synergy and PROTAC derivatization. Ideal for MAPK pathway interrogation and preclinical PK-PD studies. Request quote for bulk orders.

Molecular Formula C22H26F2N6
Molecular Weight 412.5 g/mol
Cat. No. B12365546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSOS1 Ligand intermediate-6
Molecular FormulaC22H26F2N6
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)F)C(C)NC2=NN=C(C3=CN=C(C=C32)N4CCNCC4)C
InChIInChI=1S/C22H26F2N6/c1-13-16(5-4-6-17(13)21(23)24)14(2)27-22-18-11-20(30-9-7-25-8-10-30)26-12-19(18)15(3)28-29-22/h4-6,11-12,14,21,25H,7-10H2,1-3H3,(H,27,29)/t14-/m1/s1
InChIKeyBJSUKDAYXRZSRS-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SOS1 Inhibitor N-[(1R)-1-[3-(Difluoromethyl)-2-Methylphenyl]Ethyl]-4-Methyl-7-Piperazin-1-Ylpyrido[3,4-D]Pyridazin-1-Amine Procurement Overview


N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine is a chiral bicyclic heterocyclyl compound developed as a Son of Sevenless homolog 1 (SOS1) inhibitor [1]. This compound acts by disrupting the SOS1:KRAS protein-protein interaction (PPI), thereby reducing the formation of GTP-loaded, active KRAS, a critical oncogenic driver in multiple solid tumor types [1]. The molecule features a pyrido[3,4-d]pyridazine core functionalized with a piperazine moiety at the 7-position and a chiral amine side chain bearing a difluoromethyl-substituted phenyl ring, a structural arrangement that distinguishes it from other in-class SOS1 inhibitors [1].

Why Generic SOS1 Inhibitor Substitution Is Not Viable for N-[(1R)-1-[3-(Difluoromethyl)-2-Methylphenyl]Ethyl]-4-Methyl-7-Piperazin-1-Ylpyrido[3,4-D]Pyridazin-1-Amine


The class of SOS1 inhibitors exhibits significant functional divergence arising from distinct binding modes and molecular topologies, making generic substitution unsound for research or therapeutic development. While multiple compounds share the general objective of inhibiting the SOS1:KRAS interaction, their biochemical potency, isoform selectivity (SOS1 vs. SOS2), physicochemical properties (e.g., brain penetrance), and in vivo pharmacokinetics vary substantially due to differences in core scaffolds and substituent orientation [1]. For instance, MRTX0902, a clinical-stage SOS1 inhibitor, demonstrates potent biochemical activity (IC50 46 nM) but utilizes a distinct morpholine-substituted pyridopyridazine scaffold [2]; similarly, other advanced leads such as BI-3406 and RMC-0331 possess entirely different chemical frameworks [1]. Consequently, interchangeability is not supported: substituting one SOS1 inhibitor for another without verifying compound-specific selectivity, cellular potency, and absorption, distribution, metabolism, and excretion (ADME) data introduces unacceptable variability in experimental outcomes and preclinical development programs [1].

Quantitative Evidence Guide: N-[(1R)-1-[3-(Difluoromethyl)-2-Methylphenyl]Ethyl]-4-Methyl-7-Piperazin-1-Ylpyrido[3,4-D]Pyridazin-1-Amine


Biochemical SOS1 Inhibition Potency Relative to MRTX0902 and Other Clinical Candidates

In a SOS1-mediated FRET-based guanine exchange factor (GEF) assay, the target compound demonstrated an IC50 value in the low double-digit nanomolar range [1]. While the exact IC50 is not publicly disclosed, patent data places its activity in the same tier as other preclinical SOS1 inhibitors profiled by Satya Pharma, which reported IC50 values within this range [1]. In contrast, MRTX0902, a clinically advanced comparator, exhibits a higher biochemical IC50 of 46 nM in the same class of assays [2]. Another comparator, Compound 16 from US20240208909, shows an IC50 of 10 nM in an assay monitoring SOS1 interaction with KRAS-G12D, providing a lower-bound benchmark for high-potency SOS1 inhibitors [3].

SOS1 Inhibitor KRAS Signaling Oncology Protein-Protein Interaction

KRAS Binding Affinity (Kd/Ki) Compared to MRTX0902

Binding affinity to the SOS1 protein was measured using surface plasmon resonance (SPR) with purified recombinant human SOS1. The target compound exhibited a Kd value in the low single-digit nanomolar range [1]. In comparison, MRTX0902, a well-characterized SOS1 inhibitor, has a reported Ki of 2 nM against SOS1, establishing a benchmark for high-affinity binding in this target class .

SOS1 Inhibitor Binding Affinity KRAS SPR Assay

Cellular Anti-Proliferative Activity in KRAS G12C and G12D Mutant Cancer Models

The anti-proliferative activity of the target compound was evaluated across a panel of KRAS mutant cell lines. In 3D anchorage-independent growth assays, the compound exhibited an IC50 range of 50–200 nM across multiple KRAS-mutant cell lines [1]. This performance is consistent with that of other advanced preclinical SOS1 inhibitors [1]. As a comparator, MRTX0902 inhibits MKN1 gastric cancer cells (KRAS G12C mutant) with an IC50 of 29 nM in 2D monolayer proliferation assays .

Anti-Proliferative Activity KRAS G12C KRAS G12D Non-Small Cell Lung Cancer Colorectal Cancer

In Vivo Tumor Growth Inhibition in KRAS G12C Xenograft Model

Oral administration of the lead molecule from this series (containing the target compound scaffold) in a KRAS G12C non-small cell lung cancer (NSCLC) xenograft model resulted in approximately 70% tumor growth inhibition (TGI) [1]. This level of efficacy was achieved without observed adverse effects on body weight or clinical signs, indicating a favorable therapeutic window [1]. In comparison, other SOS1 inhibitors such as compound 8d from a distinct tricyclic quinazoline series have demonstrated 70.5% TGI in analogous in vivo models, establishing a class benchmark for meaningful single-agent activity [2].

Xenograft Model Tumor Growth Inhibition In Vivo Efficacy KRAS G12C NSCLC

Selectivity Profile Over SOS2 and Off-Target Kinases Compared to MRTX0902

Selectivity profiling of the target compound series was conducted against SOS2 and multiple kinases within the RAS/RAF/MEK and RAS/PI3K/AKT pathways. The compound demonstrated high selectivity, with minimal inhibition observed against SOS2 and related kinases at concentrations up to 10 μM [1]. As a reference point, MRTX0902 exhibits >5,000-fold selectivity for SOS1 (Ki = 2 nM) over SOS2 and EGFR (both Ki > 10,000 nM) . The selectivity window observed for the target compound series is consistent with this class-leading selectivity profile.

Isoform Selectivity SOS2 Kinase Selectivity Off-Target Activity

Structural Differentiation via Difluoromethyl-Containing Chiral Scaffold

The target compound incorporates a specific chiral (1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl amine side chain attached to a 4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine core [1]. This structural arrangement differs from other known SOS1 inhibitors: MRTX0902 contains a morpholine-substituted pyridopyridazine core with a cyano-substituted phenyl ring [2]; BI-3406 utilizes a quinazoline scaffold [1]; and RMC-0331 features a distinct tricyclic core [1]. The difluoromethyl group may confer unique physicochemical properties including enhanced metabolic stability and the ability to act as a hydrogen-bond donor, which can influence both target binding and pharmacokinetic behavior [3].

Chemical Scaffold Chiral Center Difluoromethyl Group Structure-Activity Relationship

Optimal Research Application Scenarios for N-[(1R)-1-[3-(Difluoromethyl)-2-Methylphenyl]Ethyl]-4-Methyl-7-Piperazin-1-Ylpyrido[3,4-D]Pyridazin-1-Amine


Target Validation and Mechanism-of-Action Studies in KRAS-Driven Cancers

This compound is optimally suited as a chemical probe for validating the role of SOS1-mediated KRAS activation in cancer cell lines and patient-derived models. Its high biochemical potency (low double-digit nanomolar IC50) and strong binding affinity (low single-digit nanomolar Kd) enable robust target engagement at therapeutically relevant concentrations [1]. Researchers can confidently employ this compound in dose-response experiments (e.g., 10 nM–1 μM range) to interrogate downstream MAPK pathway modulation (pERK, pAKT) and distinguish SOS1-dependent from SOS1-independent signaling phenotypes across KRAS wild-type and mutant contexts [1].

Combination Therapy Studies with KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib)

The compound demonstrates synergistic anti-proliferative effects when combined with the KRAS G12C inhibitor Sotorasib in 3D anchorage-independent assays [1]. This established combination benefit makes the compound particularly valuable for preclinical studies evaluating dual blockade of SOS1 and KRAS G12C. Experimental designs utilizing this compound at 50–200 nM in combination with clinically relevant concentrations of KRAS G12C inhibitors are well-supported by existing data and can be used to explore mechanisms of adaptive resistance to KRAS G12C monotherapy [1].

In Vivo Xenograft Efficacy Studies in KRAS G12C NSCLC Models

Based on demonstrated tumor growth inhibition of approximately 70% in KRAS G12C NSCLC xenograft models with oral dosing, this compound is appropriate for preclinical in vivo pharmacology studies [1]. Investigators should prioritize this compound for pharmacokinetic-pharmacodynamic (PK-PD) correlation experiments and for benchmarking against clinically advanced SOS1 inhibitors such as MRTX0902 or BI-3406 in head-to-head efficacy comparisons. The favorable tolerability profile observed at efficacious doses supports chronic dosing regimens required for extended tumor growth studies [1].

Structure-Activity Relationship (SAR) Expansion Around the Pyrido[3,4-d]Pyridazine Scaffold

The unique combination of the pyrido[3,4-d]pyridazin-1-amine core, chiral (1R)-difluoromethyl-phenyl amine, and 7-piperazine substituent provides a structurally differentiated starting point for medicinal chemistry optimization [1]. This scaffold is distinct from the morpholine-pyridopyridazine of MRTX0902 and the quinazoline core of BI-3406, offering an alternative chemical space for developing next-generation SOS1 inhibitors [2]. The presence of the piperazine moiety also enables facile derivatization for linker attachment in PROTAC (PROteolysis TArgeting Chimera) design or for incorporating fluorescent or biotin tags for target engagement assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SOS1 Ligand intermediate-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.